1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C12H15N3O6S and a molecular weight of 329.33 g/mol . This compound is characterized by the presence of a piperidine ring, a nitro group, and a sulfamoyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
One common synthetic route involves the nitration of a suitable precursor, followed by sulfonation and subsequent carboxylation under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and temperature control .
Chemical Reactions Analysis
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfamoyl groups play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2-Nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)piperidine-4-carboxylic acid: Lacks the sulfamoyl group, resulting in different chemical properties and applications.
1-(4-Sulfamoylphenyl)piperidine-4-carboxylic acid: Lacks the nitro group, affecting its reactivity and biological activity.
The presence of both the nitro and sulfamoyl groups in this compound makes it unique and versatile in various applications.
Properties
IUPAC Name |
1-(2-nitro-4-sulfamoylphenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6S/c13-22(20,21)9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)(H2,13,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWAASBZQRDUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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